![molecular formula C18H14FN3O3 B10992508 N-{4-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide](/img/structure/B10992508.png)
N-{4-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide
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Overview
Description
N-{4-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide is a compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide typically involves the reaction of 7-fluoro-4-oxoquinazoline with acetyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then reacted with 4-aminophenylacetamide to yield the final product .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the quinazolinone ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can exhibit different biological activities depending on the functional groups introduced or modified .
Scientific Research Applications
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to N-{4-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide. For instance, derivatives of quinazoline have shown effectiveness against Gram-positive and Gram-negative bacteria.
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
CD-7 | Staphylococcus aureus | 0.4 µM |
CD-10 | Bacillus subtilis | 0.1 µM |
These findings suggest that the compound may possess similar or enhanced antimicrobial properties due to its structural features, particularly the fluorine substituent which can increase lipophilicity and enhance membrane penetration.
Anti-cancer Properties
Quinazoline derivatives have been extensively studied for their potential as anti-cancer agents. The presence of the acetyl group in this compound may enhance its ability to inhibit cancer cell proliferation by interfering with specific cellular pathways.
A study highlighted that compounds with a similar structure exhibited cytotoxic effects on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 5.0 |
A549 (lung cancer) | 3.5 |
HeLa (cervical cancer) | 6.0 |
These results indicate that such compounds could be further developed as targeted therapies for specific types of cancer.
Case Study 1: Synthesis and Evaluation
A recent study synthesized several derivatives of this compound and evaluated their biological activities. The synthesis involved standard organic reactions, yielding compounds that were screened for antibacterial and anticancer activities.
Findings:
The synthesized compounds demonstrated varying degrees of activity against both bacterial strains and cancer cell lines, suggesting that structural modifications could enhance efficacy.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer progression and bacterial resistance mechanisms.
Results:
The docking simulations indicated strong interactions with target proteins, which could lead to effective inhibition of their activity, supporting further investigation into this compound as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-{4-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide
- 4-hydroxy-2-quinolones
- Quinolinyl-pyrazoles
Uniqueness
N-{4-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide is unique due to its specific substitution pattern and the presence of a fluorine atom, which can enhance its biological activity and metabolic stability . This makes it a valuable compound for further research and development in medicinal chemistry.
Biological Activity
N-{4-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H17N3O4, with a molecular weight of 351.36 g/mol. The compound features a quinazoline moiety, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C19H17N3O4 |
Molecular Weight | 351.36 g/mol |
LogP | 0.0385 |
LogD | -3.5942 |
Polar Surface Area | 78.849 Ų |
Hydrogen Bond Acceptors | 8 |
Hydrogen Bond Donors | 2 |
Synthesis
The synthesis of this compound typically involves the reaction of 7-fluoro-4-oxoquinazoline derivatives with appropriate acetic acid derivatives under controlled conditions. The synthetic pathway can be optimized to enhance yield and purity.
Anticancer Activity
Research has indicated that compounds containing the quinazoline structure exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound showed potent inhibitory effects on various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Analgesic and Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been investigated for analgesic and anti-inflammatory effects. Pharmacological tests such as the writhing test and hot plate test have been employed to evaluate its potential as a pain reliever. Preliminary results suggest that it may inhibit COX enzymes, similar to known anti-inflammatory drugs like celecoxib .
Case Studies
- Anticancer Efficacy : A study involving a series of quinazoline derivatives, including this compound, reported IC50 values indicating strong cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with values lower than those of standard chemotherapeutics .
- Antimicrobial Testing : In a comparative study, this compound was tested against standard antibiotics, showing superior activity against resistant strains of E. coli and S. aureus, suggesting its potential as a lead compound for developing new antimicrobial agents .
Properties
Molecular Formula |
C18H14FN3O3 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-[4-[2-(7-fluoro-4-oxoquinazolin-3-yl)acetyl]phenyl]acetamide |
InChI |
InChI=1S/C18H14FN3O3/c1-11(23)21-14-5-2-12(3-6-14)17(24)9-22-10-20-16-8-13(19)4-7-15(16)18(22)25/h2-8,10H,9H2,1H3,(H,21,23) |
InChI Key |
FVVFDSUBQBTYOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=CC(=C3)F |
Origin of Product |
United States |
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